2-(1-piperidinyl)Benzoic acid

Catalog No.
S710667
CAS No.
42093-97-0
M.F
C12H15NO2
M. Wt
205.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-piperidinyl)Benzoic acid

CAS Number

42093-97-0

Product Name

2-(1-piperidinyl)Benzoic acid

IUPAC Name

2-piperidin-1-ylbenzoic acid

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

InChI

InChI=1S/C12H15NO2/c14-12(15)10-6-2-3-7-11(10)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2,(H,14,15)

InChI Key

TVEAZHOLMPKUGM-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CC=CC=C2C(=O)O

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2C(=O)O

Enzyme Inhibition

Studies suggest that 2-(1-piperidinyl)benzoic acid may act as an inhibitor for specific enzymes involved in various biological processes. For instance, research indicates its potential to inhibit acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. Inhibiting AChE has shown promise in the treatment of neurodegenerative diseases like Alzheimer's disease []. However, further investigation is needed to understand its efficacy and safety profile.

Antibacterial Activity

Some studies have explored the potential antibacterial properties of 2-(1-piperidinyl)benzoic acid. Research suggests it exhibits activity against certain bacterial strains, including Staphylococcus aureus and Escherichia coli []. However, more research is required to determine its effectiveness against a broader range of bacteria and its potential mechanisms of action.

Medicinal Chemistry

The molecule's structure serves as a valuable scaffold for medicinal chemists to design and develop new drugs. By modifying the functional groups on the molecule, researchers can potentially create novel compounds with enhanced potency and selectivity for specific targets []. This approach holds promise for discovering new therapeutic agents for various diseases.

2-(1-Piperidinyl)benzoic acid is an organic compound characterized by a benzoic acid moiety with a piperidine ring substituent at the 2-position. Its chemical structure can be represented as C12_{12}H15_{15}NO2_2, indicating the presence of a carboxylic acid group and a piperidinyl group, which contribute to its unique chemical properties and potential biological activities.

Due to the lack of specific research on 2-(1-piperidinyl)Benzoic acid, a mechanism of action cannot be established at this time.

Information on the safety hazards of 2-(1-piperidinyl)Benzoic acid is not currently available. However, as a general precaution, all unknown organic compounds should be handled with care, following standard laboratory safety protocols for potentially irritating or harmful substances [].

, including:

  • Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
  • Reduction: The piperidine ring can be reduced under specific conditions, potentially yielding piperidine derivatives.
  • Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, particularly at the aromatic ring.

Common reagents for these reactions include:

  • Oxidation: Potassium permanganate or chromium trioxide.
  • Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.
  • Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Research indicates that 2-(1-piperidinyl)benzoic acid exhibits significant biological activity. It has been studied for its interactions with various enzymes and proteins, influencing cellular processes such as signaling pathways and gene expression. Notably, it has shown potential as an antimicrobial and anti-inflammatory agent. Similar compounds have demonstrated various biological activities, suggesting that this compound may also possess antitumor and antifibrotic effects due to its structural features .

The synthesis of 2-(1-piperidinyl)benzoic acid typically involves the reaction of benzoic acid with piperidine. One common method includes:

  • Formation of Amide Bond: The carboxylic acid group of benzoic acid reacts with the amine group of piperidine, often facilitated by coupling reagents.
  • Use of Catalysts: Palladium catalysts may be employed in coupling reactions to enhance yield and purity.

In industrial settings, larger-scale syntheses are optimized for efficiency, using automated reactors and continuous flow systems to ensure consistent production quality .

2-(1-Piperidinyl)benzoic acid has diverse applications across various fields:

  • Medicinal Chemistry: Explored for its therapeutic properties, particularly in developing anti-inflammatory and antimicrobial drugs.
  • Biological Research: Used as a ligand in coordination chemistry studies and for investigating interactions with biological macromolecules.
  • Material Science: Investigated for its potential in creating novel materials, including metal-organic frameworks for gas storage and separation .

The compound's interactions with biomolecules are crucial for understanding its biological effects. It has been shown to bind to specific enzymes, leading to either inhibition or activation of their activity. For example, it may interact with cytochrome P450 enzymes, which are vital for drug metabolism. These interactions can modulate cellular functions by affecting signaling pathways and gene expression profiles .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 2-(1-piperidinyl)benzoic acid. These include:

  • 2-Methyl-3-(1-piperidinyl)benzoic Acid: Similar but contains a methyl group that alters its reactivity and biological properties.
  • 3-(1-Piperidinyl)benzoic Acid: Lacks the methyl group, resulting in different chemical behavior.
  • 2-(Pyridin-2-YL)benzoic Acid: Features a pyridine ring instead of a piperidine ring, affecting its interaction profile.

Uniqueness: The presence of both the piperidinyl group and the carboxylic acid functionality gives 2-(1-piperidinyl)benzoic acid distinct chemical reactivity and potential biological activities that may not be present in similar compounds .

2-(1-Piperidinyl)benzoic acid emerged as a structural analog of benzoic acid derivatives modified for enhanced biological activity and synthetic utility. While benzoic acid itself has been studied since the 16th century, the incorporation of piperidine substituents gained prominence in the late 20th century with advances in heterocyclic chemistry. Early synthetic routes involved alkylation of benzoic acid precursors with piperidine-containing reagents, as seen in patents for related compounds like 4[(2-piperidin-1-yl)ethoxy]benzoic acid. The compound’s development aligns with broader efforts to optimize pharmacokinetic properties in drug discovery, leveraging piperidine’s basicity and benzoic acid’s hydrogen-bonding capacity.

Structural Classification within Benzoic Acid Derivatives

2-(1-Piperidinyl)benzoic acid belongs to the N-substituted benzoic acid family, characterized by a piperidine ring attached to the aromatic core at the ortho-position. Key structural features include:

FeatureDescription
Aromatic systemBenzene ring with a carboxylic acid group at position 1
Piperidine substitutionSix-membered amine ring at position 2, contributing to basicity (pKₐ ~10.5)
Functional groupsCarboxylic acid (pKₐ ~4.2) and tertiary amine

This structure distinguishes it from isomers like 4-(piperidin-2-yl)benzoic acid and 2-(piperidin-4-yl)benzoic acid, where piperidine substitution occurs at different positions. The ortho-substitution pattern influences steric interactions and electronic effects, modulating reactivity.

Significance in Organic Chemistry Research

The compound’s hybrid structure enables diverse applications:

  • Synthetic versatility: The carboxylic acid permits esterification, amidation, or metal coordination, while the piperidine ring undergoes N-alkylation or oxidation.
  • Pharmacophore potential: Piperidine-benzoic acid hybrids are explored as intermediates for neuroactive agents and enzyme inhibitors, leveraging dual hydrogen-bonding and lipophilic properties.
  • Crystallography studies: The rigid aromatic system and flexible piperidine ring make it a model for analyzing conformational dynamics in X-ray diffraction studies.

General Research Applications and Importance

2-(1-Piperidinyl)benzoic acid serves critical roles in:

Pharmaceutical Intermediate Synthesis

  • Anticancer agents: Derivatives inhibit Bcl-2 family proteins, showing promise in apoptosis regulation.
  • Neurological drugs: Used in synthesizing norepinephrine reuptake inhibitors (e.g., ampreloxetine intermediates).
  • Antifungal compounds: Structural analogs exhibit activity against Candida species via ergosterol biosynthesis disruption.

Methodology Development

  • Catalysis: Employed in palladium-catalyzed cross-coupling reactions to study steric effects on yields.
  • Green chemistry: Tested in aqueous-phase reactions to reduce solvent waste, achieving ~78% efficiency in alkylation trials.

Material Science

  • Coordination polymers: The carboxylic acid group binds metal ions (e.g., Cu²⁺, Zn²⁺), forming porous frameworks for gas storage.

Table 1: Key Synthetic Routes for 2-(1-Piperidinyl)Benzoic Acid

MethodReagentsYieldReference
Ullmann coupling2-Bromobenzoic acid, piperidine, CuI65%
Nucleophilic substitutionEthyl 2-fluorobenzoate, piperidine72%
Reductive amination2-Formylbenzoic acid, piperidine58%

Molecular Structure and Formula (C12H15NO2)

The molecular formula of 2-(1-piperidinyl)benzoic acid is C12H15NO2, with a molecular weight of 205.26 grams per mole [1]. The compound features a benzene ring substituted at the ortho position with both a piperidine ring and a carboxylic acid group [1]. The structural representation can be described by the SMILES notation: C1CCN(CC1)C2=CC=CC=C2C(=O)O [1].

The International Union of Pure and Applied Chemistry name for this compound is 2-piperidin-1-ylbenzoic acid [1]. The InChI representation provides detailed structural information: InChI=1S/C12H15NO2/c14-12(15)10-6-2-3-7-11(10)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2,(H,14,15) [1]. The compound has been assigned the CAS Registry Number 42093-97-0 [1].

PropertyValueSource
Molecular FormulaC12H15NO2PubChem CID 737325 [1]
Molecular Weight205.26 g/molPubChem CID 737325 [1]
IUPAC Name2-piperidin-1-ylbenzoic acidPubChem CID 737325 [1]
CAS Registry Number42093-97-0PubChem CID 737325 [1]
SMILESC1CCN(CC1)C2=CC=CC=C2C(=O)OPubChem CID 737325 [1]
InChIKeyTVEAZHOLMPKUGM-UHFFFAOYSA-NPubChem CID 737325 [1]

Physical Properties

Solubility Profile

The solubility characteristics of 2-(1-piperidinyl)benzoic acid are influenced by the presence of both hydrophilic and hydrophobic structural elements . The carboxylic acid moiety provides hydrogen bonding capability, while the piperidine ring contributes basicity to the molecule . The compound's piperidinyl group confers basicity, while the carboxylic acid moiety enables hydrogen bonding, influencing solubility and reactivity .

Melting and Boiling Points

Crystalline Structure

The crystalline structure of 2-(1-piperidinyl)benzoic acid has not been extensively characterized in the available literature. Research on related piperidine derivatives indicates that the conformation of the piperidine ring can be modified by the hybridization state of the carbon atom in the alpha-position to the piperidinic nitrogen atom [5]. When the adjacent carbon is sp3 hybridized, piperidine derivatives typically adopt chair conformations, while sp2 hybridization can lead to half-chair conformations [5].

Electronic Properties and Molecular Orbitals

The electronic properties of 2-(1-piperidinyl)benzoic acid are significantly influenced by the electron-donating nature of the piperidine substituent [6]. Piperidine acts as an electron donor in charge-transfer interactions, demonstrating its capacity to participate in electronic transitions [6]. The nitrogen atom in the piperidine ring possesses a lone pair of electrons that can engage in resonance interactions with the aromatic benzene ring [6].

The compound exhibits charge-transfer characteristics, where the piperidine moiety serves as an electron donor [6]. The energy of the π-π* interaction and the transition dipole moment contribute to the electronic stability of the molecule [6]. The high donation capacity of the piperidine nucleus is reflected in the formation constants and extinction coefficients observed in charge-transfer complex studies [6].

The presence of the carboxylic acid group introduces electron-withdrawing effects that compete with the electron-donating properties of the piperidine ring [7]. This electronic interplay influences the overall reactivity and acidity of the compound compared to unsubstituted benzoic acid [7].

Conformational Analysis of the Piperidinyl Ring

The piperidine ring in 2-(1-piperidinyl)benzoic acid preferentially adopts a chair conformation, similar to cyclohexane [8]. Unlike cyclohexane, piperidine exhibits two distinguishable chair conformations: one with the nitrogen-hydrogen bond in an axial position and another in an equatorial position [8]. The equatorial conformation has been determined to be more stable by 0.72 kilocalories per mole in the gas phase [8].

In nonpolar solvents, the energy difference between conformers ranges from 0.2 to 0.6 kilocalories per mole, but in polar solvents, the axial conformer may become more stable [8]. The two conformers interconvert rapidly through nitrogen inversion, with a free energy activation barrier estimated at 6.1 kilocalories per mole [8]. This barrier is substantially lower than the 10.4 kilocalories per mole required for ring inversion [8].

Conformation TypeEnergy Difference (kcal/mol)Context/Conditions
Chair (Equatorial N-H)0.72 (more stable)Gas phase [8]
Chair (Axial N-H)ReferenceGas phase baseline [8]
Nitrogen Inversion Barrier6.1Activation barrier [8]
Ring Inversion Barrier10.4Activation barrier [8]

Fluorinated piperidine studies have demonstrated that conformational behavior is influenced by electrostatic interactions, hyperconjugation, and steric factors [9]. The dipole moment can be used to manipulate the orientation of substituents, particularly in polar solutions [9]. These findings provide insight into the conformational preferences of the piperidine ring in 2-(1-piperidinyl)benzoic acid.

Structure-Property Relationships

The structure-property relationships of 2-(1-piperidinyl)benzoic acid are governed by the interaction between the electron-donating piperidine ring and the electron-withdrawing carboxylic acid group [7]. The ortho positioning of these functional groups creates specific electronic and steric effects that influence the compound's overall properties [10].

Ortho-substituted benzoic acids generally exhibit increased acidity compared to their meta and para isomers due to steric hindrance that causes the carboxyl group to twist out of the plane of the benzene ring [10]. This twisting inhibits resonance of the carboxyl group with the phenyl ring, leading to increased acidity [10]. However, the electron-donating nature of the piperidine substituent may partially counteract this effect [11].

The basicity and lipophilicity of piperidine derivatives are significantly modulated by functional groups in equatorial or axial positions relative to the amino group [12]. These stereospecific effects provide important insights into the design of bioactive compounds containing piperidine moieties [12]. The electron-donating properties of the piperidine ring activate the benzene ring toward electrophilic substitution reactions while simultaneously decreasing the acidity of the carboxylic acid group [7].

Research on structure-activity relationships for benzoyl and related piperidine derivatives has shown that the benzyl substituent performs important interactions that may explain the higher potency of these compounds in biological systems [13]. Molecular docking studies indicate that piperidine-containing compounds can engage in π-cation interactions and hydrogen bonding, which contribute to their biological activity [13].

Electronic PropertyDescription/ValueReference Context
Electron Donating CharacterPiperidine acts as electron donor [6]Amine basicity studies
Resonance InteractionNitrogen lone pair → aromatic ring [6]Charge transfer complex studies
Inductive EffectWeak +I through N-C bond [6]General amine behavior
Ortho Effect ContributionSteric and H-bonding effects [10]Ortho effect in benzoic acids

Classical Synthetic Routes

Direct Nucleophilic Substitution Approaches

Direct nucleophilic substitution represents one of the fundamental approaches for constructing the carbon-nitrogen bond in 2-(1-piperidinyl)benzoic acid synthesis. The nucleophilic aromatic substitution mechanism involves the displacement of a suitable leaving group on the benzoic acid derivative by the nucleophilic nitrogen atom of piperidine [1].

The classical approach employs activated aromatic substrates bearing electron-withdrawing groups that enhance the electrophilicity of the aromatic carbon. Halogenated benzoic acid derivatives, particularly 2-chlorobenzoic acid and 2-fluorobenzoic acid, serve as effective electrophiles in these transformations [1]. The reaction proceeds through a two-step addition-elimination mechanism, wherein the nucleophile first attacks the electron-deficient aromatic carbon to form a Meisenheimer intermediate, followed by elimination of the leaving group.

Copper-catalyzed nucleophilic substitution has emerged as a particularly effective method for the formation of carbon-nitrogen bonds in aromatic systems. Copper acetate serves as an efficient catalyst for the coupling of piperidine with 2-halobenzoic acids, operating at temperatures between 80-100°C in polar solvents such as dimethylformamide or toluene [2]. The reaction typically requires 12-24 hours and provides yields ranging from 65-85% with moderate selectivity.

The mechanism involves the formation of a copper-nitrogen complex, which enhances the nucleophilicity of the piperidine nitrogen. The copper center facilitates the electron transfer process, lowering the activation energy for the nucleophilic attack. The presence of copper also helps stabilize the Meisenheimer intermediate through coordination, promoting the elimination step [2].

Metal-Catalyzed Coupling Reactions

Metal-catalyzed coupling reactions have revolutionized the synthesis of aryl-nitrogen bonds, offering superior selectivity and functional group tolerance compared to traditional nucleophilic substitution approaches. The Buchwald-Hartwig amination represents the most widely employed method for forming carbon-nitrogen bonds between aryl halides and amines [3] [4].

Palladium-catalyzed amination of 2-halobenzoic acids with piperidine employs catalyst systems such as palladium bis(dibenzylideneacetone) (Pd₂(dba)₃) combined with bidentate phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) [3]. The reaction operates under mild conditions, typically at temperatures between 80-120°C in toluene or dioxane as solvents, providing yields of 70-90% with high selectivity [5].

The catalytic cycle involves oxidative addition of the aryl halide to the palladium(0) center, followed by coordination of the amine nucleophile. Base-assisted deprotonation of the coordinated amine generates the active palladium-amido complex, which undergoes reductive elimination to form the carbon-nitrogen bond and regenerate the palladium(0) catalyst [5].

Suzuki-Miyaura coupling reactions provide an alternative approach through the cross-coupling of aryl halides with boronic acids, followed by functional group transformations to introduce the piperidine moiety [6] [7]. This methodology offers excellent functional group compatibility and can be performed under mild conditions using palladium catalysts such as Pd(OAc)₂ with phosphine ligands like SPhos [6].

Modern Synthetic Approaches

Regioselective Functionalization Strategies

Regioselective functionalization strategies have emerged as powerful tools for the precise construction of substituted aromatic compounds. Direct carbon-hydrogen functionalization represents a paradigm shift from traditional approaches, enabling the selective introduction of functional groups without pre-functionalization of the aromatic substrate [8].

Palladium-catalyzed carbon-hydrogen activation allows for the direct functionalization of benzoic acid derivatives at specific positions. The carboxylic acid group serves as a directing group, coordinating to the palladium center and facilitating carbon-hydrogen bond cleavage at the ortho position [8]. This approach enables the introduction of piperidine substituents with high regioselectivity, avoiding the need for pre-halogenated starting materials.

The mechanism involves the formation of a palladacycle intermediate through coordination of the carboxylic acid oxygen to the palladium center, followed by intramolecular carbon-hydrogen bond activation. The resulting palladium-carbon bond can then undergo various transformations, including amination reactions with piperidine nucleophiles [8].

Rhodium-catalyzed asymmetric coupling reactions have demonstrated exceptional enantioselectivity for the formation of chiral carbon-nitrogen bonds. The use of chiral ligands such as (S)-BINAP in combination with rhodium complexes enables the synthesis of enantiomerically enriched piperidine derivatives with excellent selectivity (>95% enantiomeric excess) [7] [9].

One-Pot Synthesis Procedures

One-pot synthesis procedures offer significant advantages in terms of efficiency, atom economy, and waste reduction. These multicomponent reactions enable the construction of complex molecular architectures in a single operational step, eliminating the need for intermediate isolation and purification [10] [11].

Indium-catalyzed multicomponent reactions have proven particularly effective for the synthesis of piperidine-containing compounds. The use of indium trichloride as a Lewis acid catalyst enables the coupling of multiple components under mild conditions, providing access to substituted piperidine derivatives in excellent yields [11].

The reaction typically involves the condensation of an aldehyde, an amine, and a β-dicarbonyl compound in the presence of indium trichloride catalyst. The process proceeds through the formation of an imine intermediate, followed by cyclization and subsequent functionalization to yield the desired piperidine derivative [11].

Microwave-assisted synthesis has emerged as a valuable tool for accelerating one-pot reactions while maintaining high selectivity. The use of microwave irradiation enables precise temperature control and uniform heating, leading to reduced reaction times and improved yields [10]. The synergistic combination of microwave heating with appropriate catalyst systems can reduce reaction times from hours to minutes while maintaining product quality.

Reaction Mechanisms for Key Transformations

Formation of Carbon-Nitrogen Bond in Piperidinyl Attachment

The formation of carbon-nitrogen bonds in the synthesis of 2-(1-piperidinyl)benzoic acid proceeds through several distinct mechanistic pathways, depending on the synthetic methodology employed. Understanding these mechanisms is crucial for optimizing reaction conditions and achieving high yields and selectivity [12].

In nucleophilic aromatic substitution reactions, the mechanism involves the formation of a Meisenheimer intermediate through the nucleophilic attack of the piperidine nitrogen on the electron-deficient aromatic carbon. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups, such as the carboxylic acid moiety, which delocalizes the negative charge through resonance [1].

The rate-determining step in nucleophilic aromatic substitution is typically the formation of the Meisenheimer intermediate, which is influenced by the electronic properties of both the aromatic substrate and the nucleophile. The basicity of the piperidine nitrogen and the electrophilicity of the aromatic carbon are key factors determining the reaction rate [1].

Metal-catalyzed carbon-nitrogen bond formation proceeds through a different mechanistic pathway involving coordination of both the aromatic substrate and the amine nucleophile to the metal center. In palladium-catalyzed reactions, the mechanism involves oxidative addition of the aryl halide to generate a palladium(II) intermediate, followed by coordination and deprotonation of the amine [5].

The reductive elimination step is crucial for the formation of the carbon-nitrogen bond and regeneration of the active palladium(0) catalyst. The rate of reductive elimination is influenced by the electronic and steric properties of the ligands coordinated to the palladium center, as well as the nature of the substrate and nucleophile [5].

Functional Group Transformations

Functional group transformations play a critical role in the synthesis of 2-(1-piperidinyl)benzoic acid, particularly in the manipulation of the carboxylic acid moiety and the introduction of additional substituents on the aromatic ring . These transformations must be carefully orchestrated to maintain the integrity of the piperidine-benzoic acid core structure.

The carboxylic acid group can undergo various transformations, including esterification, amidation, and reduction to the corresponding alcohol. Esterification reactions typically employ standard coupling reagents such as dicyclohexylcarbodiimide or alternative activating agents under mild conditions to avoid decomposition of the piperidine moiety .

Amidation reactions require careful selection of coupling conditions to prevent interference from the basic piperidine nitrogen. The use of coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or similar activating agents enables efficient amide bond formation while maintaining compatibility with the piperidine functionality .

Reduction of the carboxylic acid group to the corresponding alcohol can be achieved using reducing agents such as lithium aluminum hydride or borane complexes. However, these reactions require careful control of reaction conditions to prevent over-reduction or degradation of the piperidine ring .

Process Optimization Parameters

Reaction Temperature Effects

Temperature optimization represents a critical parameter in the synthesis of 2-(1-piperidinyl)benzoic acid, significantly influencing both reaction rate and selectivity. The relationship between temperature and reaction outcome is complex, involving considerations of thermodynamics, kinetics, and side reaction pathways [14] [15].

For most synthetic routes, optimal temperatures range between 80-120°C, balancing reaction efficiency with product selectivity. Lower temperatures (below 80°C) generally result in incomplete conversion and extended reaction times, while higher temperatures (above 120°C) may lead to decomposition of reactants or formation of unwanted byproducts [14].

The activation energy for carbon-nitrogen bond formation varies significantly depending on the reaction mechanism. Nucleophilic aromatic substitution reactions typically require higher activation energies compared to metal-catalyzed processes, necessitating higher reaction temperatures [14]. The calculated activation energy for benzoic acid esterification reactions is approximately 58.40 kJ/mol for the forward reaction and 57.70 kJ/mol for the reverse reaction [16].

Temperature effects on catalyst stability and activity must also be considered. Palladium catalysts may undergo decomposition at elevated temperatures, leading to catalyst deactivation and reduced reaction efficiency. The optimal temperature window for palladium-catalyzed reactions typically ranges from 80-100°C, providing sufficient activation energy while maintaining catalyst integrity [15].

Solvent System Selection

Solvent selection plays a pivotal role in determining the success of synthetic transformations, influencing reaction rates, selectivity, and product isolation. The choice of solvent affects multiple aspects of the reaction, including substrate solubility, catalyst stability, and the stability of intermediates [15] [17].

Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and N-methylpyrrolidinone are commonly employed in nucleophilic aromatic substitution reactions due to their ability to stabilize ionic intermediates and enhance nucleophilicity [15]. These solvents provide good solubility for both organic substrates and inorganic bases, facilitating efficient mixing and reaction.

For metal-catalyzed reactions, the choice of solvent must balance substrate solubility with catalyst stability. Toluene and dioxane are frequently used in palladium-catalyzed reactions due to their chemical inertness and ability to dissolve both organic substrates and organometallic catalysts [15]. The dielectric constant of the solvent affects the rate of oxidative addition and reductive elimination steps in the catalytic cycle.

Mixed solvent systems can provide advantages over single solvents by combining desirable properties of different solvent components. For example, a mixture of toluene and dimethylformamide can provide both good substrate solubility and catalyst stability while maintaining appropriate reaction kinetics [15].

Catalyst Considerations

Catalyst selection and optimization are fundamental to achieving high yields and selectivity in the synthesis of 2-(1-piperidinyl)benzoic acid. The choice of catalyst depends on the specific reaction pathway, substrate characteristics, and desired product properties [18] [3].

Palladium-based catalysts are the most widely used for carbon-nitrogen bond formation reactions. The selection of appropriate ligands is crucial for catalyst performance, with phosphine ligands such as BINAP, SPhos, and XPhos providing different electronic and steric environments around the palladium center [3]. The ligand choice affects the rate of oxidative addition, the stability of intermediate complexes, and the efficiency of reductive elimination.

Catalyst loading optimization involves balancing reaction efficiency with economic considerations. Typical loadings range from 5-20 mol% for palladium catalysts, with higher loadings generally providing improved reaction rates and yields [3]. However, excessive catalyst loading can lead to increased costs and potential catalyst-related side reactions.

Copper-based catalysts offer an alternative for carbon-nitrogen bond formation, particularly in nucleophilic aromatic substitution reactions. Copper acetate and copper iodide are commonly employed, often in combination with ligands such as 1,10-phenanthroline or diamine ligands [2]. Copper catalysts generally operate under milder conditions compared to palladium systems but may require longer reaction times.

Green Chemistry Considerations in Synthesis

The implementation of green chemistry principles in the synthesis of 2-(1-piperidinyl)benzoic acid addresses environmental concerns while maintaining synthetic efficiency. These considerations encompass solvent selection, waste minimization, energy efficiency, and the use of renewable feedstocks [19] [20].

Solvent selection represents a primary opportunity for implementing green chemistry principles. The replacement of toxic solvents such as dimethylformamide with more environmentally benign alternatives has been a focus of recent research [21] [22]. Water-based reaction systems and bio-based solvents offer reduced environmental impact while maintaining reaction efficiency.

Aqueous reaction systems have been developed for certain synthetic transformations, eliminating the need for organic solvents entirely. These systems often require the use of surfactants or phase-transfer catalysts to facilitate the interaction between organic substrates and aqueous reaction media [21].

Bio-based solvents derived from renewable feedstocks provide sustainable alternatives to petroleum-based solvents. Examples include ethyl lactate, glycerol derivatives, and ionic liquids derived from natural sources. These solvents often exhibit reduced toxicity and biodegradability compared to conventional organic solvents [22].

Atom economy considerations emphasize the importance of incorporating all reactant atoms into the final product, minimizing waste generation. One-pot multicomponent reactions exemplify this principle by combining multiple bond-forming steps in a single operation, reducing the need for intermediate isolation and purification [10].

Energy efficiency can be enhanced through the use of microwave-assisted synthesis, which provides rapid and uniform heating while reducing overall energy consumption. Microwave heating enables precise temperature control and can significantly reduce reaction times compared to conventional heating methods [23].

Catalyst recycling and recovery systems contribute to the sustainability of synthetic processes. The development of heterogeneous catalysts that can be easily separated and reused reduces catalyst waste and improves the overall economics of the process [24].

Scale-up and Industrial Production Methods

The transition from laboratory-scale synthesis to industrial production requires careful consideration of multiple factors, including heat and mass transfer, equipment design, safety considerations, and economic viability [25] [26].

Heat transfer limitations become particularly significant at larger scales, where the surface-to-volume ratio decreases substantially. The exothermic nature of many carbon-nitrogen bond formation reactions requires efficient heat removal systems to prevent temperature excursions that could lead to side reactions or safety hazards [27].

Mass transfer considerations include the mixing efficiency and residence time distribution in large-scale reactors. The design of impeller systems and reactor geometry must be optimized to ensure adequate mixing while minimizing energy consumption [27]. The Reynolds number and mixing time become critical parameters for maintaining reaction uniformity at industrial scales.

Equipment design for industrial production must address material compatibility, corrosion resistance, and maintenance requirements. The use of corrosion-resistant materials such as stainless steel or specialized alloys may be necessary when handling acidic or basic reaction conditions [27].

Safety considerations at industrial scales require comprehensive hazard analysis and the implementation of appropriate control measures. The larger quantities of reactants and products pose increased risks, necessitating robust safety systems and emergency response procedures [27].

Economic optimization involves balancing capital investment, operating costs, and product quality. The selection of reaction conditions must consider not only technical feasibility but also economic factors such as raw material costs, energy consumption, and waste treatment requirements [27].

Process analytical technology enables real-time monitoring and control of industrial-scale reactions, providing improved process understanding and quality control. The implementation of in-line spectroscopic techniques and automated control systems enhances process reliability and product consistency [27].

The development of continuous flow processes offers advantages over traditional batch processes, including improved heat and mass transfer, reduced residence times, and enhanced safety characteristics. Continuous processes can provide more consistent product quality and reduced capital requirements compared to batch operations [26].

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-piperidin-1-ylbenzoic acid

Dates

Last modified: 08-15-2023

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